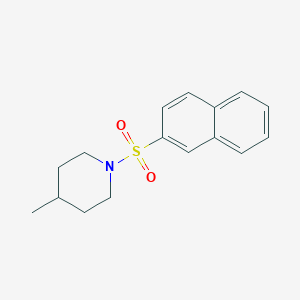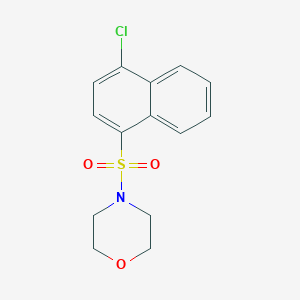
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine, commonly referred to as CNM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CNM-4 belongs to the class of sulfonylmorpholine compounds and is known for its diverse applications in various fields of research.
Wirkmechanismus
The mechanism of action of CNM-4 involves its interaction with specific enzymes and proteins in the body. CNM-4 has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is involved in the progression of cancer. Additionally, CNM-4 has been found to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CNM-4 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, CNM-4 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CNM-4 in lab experiments include its high yield synthesis, diverse applications in various fields of research, and its potential as a therapeutic agent. However, some limitations of using CNM-4 in lab experiments include its relatively low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of CNM-4 in various fields of research are vast, and there are several future directions that scientists are currently exploring. These include the development of CNM-4-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, researchers are investigating the use of CNM-4 in the development of new antimicrobial agents and the study of its mechanism of action in various biological systems.
In conclusion, CNM-4 is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its diverse applications in various fields of research make it an important compound for scientists to study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNM-4 have been discussed in this paper.
Synthesemethoden
The synthesis of CNM-4 involves the reaction between 4-chloronaphthalene-1-sulfonyl chloride and morpholine in the presence of a base such as triethylamine. This reaction results in the formation of CNM-4 as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
CNM-4 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, CNM-4 has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-chloronaphthalen-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNKQRXZJVTTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)
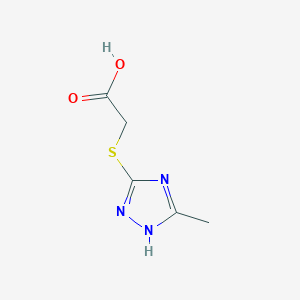
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
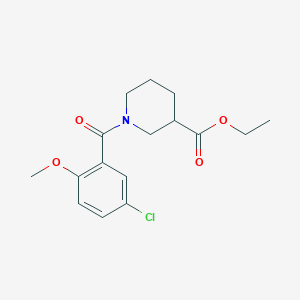
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
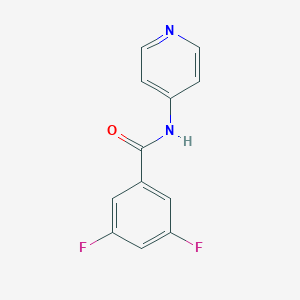

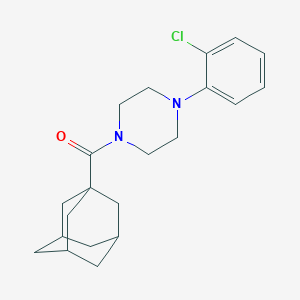
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
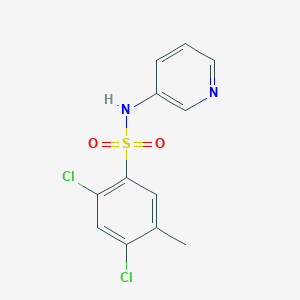
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
